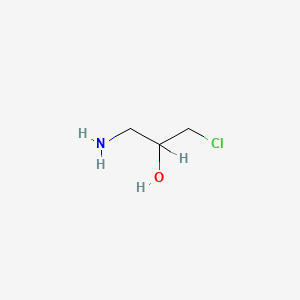

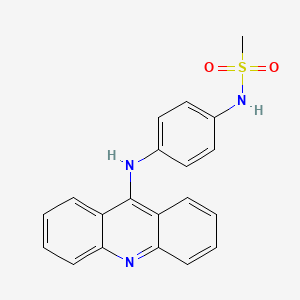

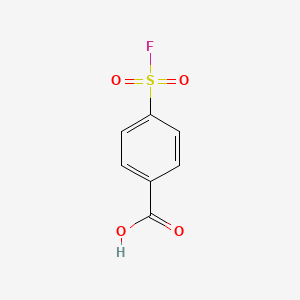

4-Amino-5-(imidazol-2-yl)imidazole

概要

説明

“4-Amino-5-(imidazol-2-yl)imidazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment .Chemical Reactions Analysis

Imidazole derivatives have been found to undergo various chemical reactions. For instance, they have been reported to function as microreactors, increasing the rate and selectivity of the reaction .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution . It is also highly soluble in other polar solvents .科学的研究の応用

Angiotensin II Receptor Antagonism

- Research on imidazole-5-carboxylic acids, related to 4-Amino-5-(imidazol-2-yl)imidazole, shows that these compounds have antagonistic activities to the angiotensin II receptor, suggesting potential applications in cardiovascular disease treatment (Yanagisawa et al., 1996).

Inhibition of Nitric Oxide Synthases

- S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid, a compound structurally related to 4-Amino-5-(imidazol-2-yl)imidazole, has been studied for its inhibition of nitric oxide synthases, indicating potential therapeutic applications in conditions involving nitric oxide-related pathologies (Ulhaq et al., 1998).

Applications in Nitrogen-rich Gas Generators

- Imidazole-based compounds have been explored for their applications in nitrogen-rich gas generators due to their high energy content and positive heats of formation, which are essential for high-energy applications (Srinivas et al., 2014).

Anticancer Applications

- Some imidazole derivatives have shown potent inhibitory activity against certain cancer cell lines, suggesting their potential as chemotherapeutic agents (Almaaty et al., 2021).

Broad Spectrum of Biological Activities

- Imidazoles, including compounds like 4-Amino-5-(imidazol-2-yl)imidazole, are a significant part of many biomolecules and have a broad spectrum of biological activities, including antifungal and antibacterial properties, making them valuable in drug discovery (Luca, 2006).

Imidazole Derivatives as Kinase Inhibitors

- Substituted imidazoles have been tested for their ability to inhibit p38 MAP kinase, indicating potential applications in diseases where this kinase is implicated (Koch et al., 2008).

作用機序

While the specific mechanism of action for “4-Amino-5-(imidazol-2-yl)imidazole” is not explicitly mentioned in the search results, imidazole derivatives are known to interact with various biological targets . For example, they have been found to interact with the human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction .

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

将来の方向性

Imidazole and its derivatives continue to be an area of active research due to their broad range of chemical and biological properties . Future directions may include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , as well as further exploration of their biological activities .

特性

IUPAC Name |

5-(1H-imidazol-2-yl)-1H-imidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c7-5-4(10-3-11-5)6-8-1-2-9-6/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXIJXXIZORXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

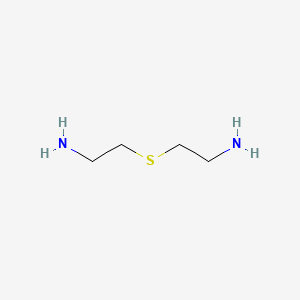

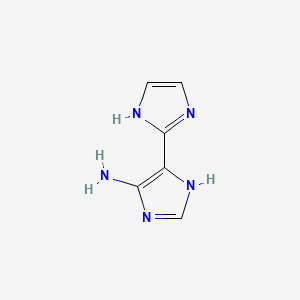

C1=CN=C(N1)C2=C(N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223613 | |

| Record name | 4-Amino-5-(imidazol-2-yl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(imidazol-2-yl)imidazole | |

CAS RN |

73371-04-7 | |

| Record name | 4-Amino-5-(imidazol-2-yl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073371047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(imidazol-2-yl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。